molecular formula C11H8N2O3 B8816574 2-Phenoxypyrimidine-5-carboxylic acid

2-Phenoxypyrimidine-5-carboxylic acid

Cat. No.: B8816574
M. Wt: 216.19 g/mol
InChI Key: RQZHEFKBUYPEGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenoxypyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C11H8N2O3 and its molecular weight is 216.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

2-phenoxypyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H8N2O3/c14-10(15)8-6-12-11(13-7-8)16-9-4-2-1-3-5-9/h1-7H,(H,14,15)

InChI Key

RQZHEFKBUYPEGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of ethyl 2-phenoxypyrimidine-5-carboxylate (400 mg, 1.6 mmol) in mixed solution of tetrahydrofuran/methanol/water=3:1:1 (4 mL) was added lithium hydroxide monohydrate (200 mg, 8.4 mmol). The mixture was stirred at room temperature for 2 hours. The suspension was concentrated in vacuo. To the residue, was added water (50 mL) and extracted with dichloromethane (2*50 mL). The combined organic phase was separated, dried by sodium sulfate, filtered and concentrated to give a residue. The residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=5/1) to give the product 2-phenoxypyrimidine-5-carboxylic acid (300 mg, 79%) as pale solid.
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ethyl 2-phenoxypyrimidine-5-carboxylate
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400 mg
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lithium hydroxide monohydrate
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200 mg
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tetrahydrofuran methanol water
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Synthesis routes and methods III

Procedure details

To a solution of 2-phenoxy-pyrimidine-5-carboxylic acid methyl ester (0.5 g, 2.17 mmol) in THF (10 mL) and water (5 mL) is added LiOH (105 mg, 4.35 mmol). The reaction is stirred at 0° C. for 1 h. The THF is evaporated and the aqueous reissue is washed with ether, acidified with 2 M aqueous HCl. The resulting precipitate is filtered and dried to afford 2-phenoxy-pyrimidine-5-carboxylic acid (0.34 g, 73%) as a solid. MS: 217 (M+H); 1H NMR (300 MHz, CDCl3): δ 7.20-7.35 (m, 3H), 7.47 (t, 2H) 9.16 (s, 2H).
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0.5 g
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105 mg
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10 mL
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5 mL
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